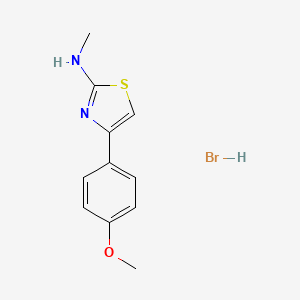

4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS.BrH/c1-12-11-13-10(7-15-11)8-3-5-9(14-2)6-4-8;/h3-7H,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUYRBTAUEULIHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)C2=CC=C(C=C2)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280787-26-9 | |

| Record name | 2-Thiazolamine, 4-(4-methoxyphenyl)-N-methyl-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-methoxyaniline with chloroacetic acid to form the corresponding thiazole derivative. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiazole ring.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The hydrobromide form enhances solubility and bioavailability, making it a candidate for further development in antibiotic therapies.

Anticancer Properties

The thiazole moiety is known for its role in anticancer drug development. Research has shown that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study highlighted the efficacy of thiazole derivatives in targeting specific cancer pathways, suggesting that this compound could be explored further for its potential as an anticancer agent .

Agrochemical Applications

Pesticidal Activity

Thiazole-based compounds have been investigated for their pesticidal properties. A study found that thiazole derivatives exhibit insecticidal activity against pests such as aphids and beetles. The incorporation of the methoxyphenyl group is believed to enhance the effectiveness of these compounds as pesticides by improving their binding affinity to insect enzymes .

Material Science

Polymer Development

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties. Research into polymer composites incorporating thiazole derivatives has shown promising results in terms of durability and resistance to environmental degradation .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

- Objective : Assess the antimicrobial activity of thiazole derivatives.

- Findings : The compound demonstrated significant inhibition against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Implication : Potential for development into a new class of antibiotics.

-

Cancer Cell Proliferation Inhibition

- Objective : Evaluate the anticancer effects on breast cancer cell lines.

- Findings : The compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours.

- Implication : Suggests further exploration for use in cancer therapeutics.

-

Pesticidal Activity Assessment

- Objective : Test insecticidal properties against aphids.

- Findings : Showed over 70% mortality rate at a concentration of 100 ppm.

- Implication : Could lead to development as a natural pesticide alternative.

Mechanism of Action

The mechanism by which 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and the methoxyphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Compound 10s)

- Structure : Features a 2,4-dimethoxyphenyl group on the thiazole amine and a 4-methoxyphenyl group at the 4-position.

- Activity : Potent tubulin polymerization inhibitor (IC₅₀ in submicromolar range) acting at the colchicine binding site. Induces G2/M phase arrest in cancer cells (e.g., SGC-7901) .

- Comparison : The bulkier N-(2,4-dimethoxyphenyl) group in 10s enhances binding affinity to tubulin but may reduce solubility compared to the N-methyl variant.

TH-644 (4-(3-Fluoro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine Hydrobromide)

- Structure: Contains a 3-fluoro-4-methoxyphenyl group at the 4-position and an N-(4-phenoxyphenyl) substituent.

- Activity : Inhibits microsomal prostaglandin E synthase-1 (mPGES-1), reducing inflammation .

N-[4-(4-Nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

- Structure: Incorporates a 4-nitrophenoxy group on the N-phenyl ring.

- Activity : Exhibits potent anthelmintic and antibacterial activity, likely due to the electron-withdrawing nitro group enhancing reactivity .

- Comparison : The nitro group may increase toxicity, limiting therapeutic utility compared to the N-methyl variant’s simpler structure.

4-(4-Bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine

- Structure : Bromine replaces the methoxy group on the phenyl ring, with N,N-dimethylation.

- Activity : Primarily used in dye synthesis; bromine’s electron-withdrawing effect shifts absorption spectra .

- Comparison : Bromine’s size and electronic effects reduce biological activity in medicinal contexts but enhance dye stability.

Key SAR Insights :

- N-Substituents : Bulky groups (e.g., 2,4-dimethoxyphenyl) enhance tubulin binding but reduce solubility. Smaller groups (e.g., N-methyl) balance lipophilicity and bioavailability.

- 4-Position Substituents : Electron-donating groups (e.g., methoxy) improve interactions with hydrophobic pockets in tubulin or enzymes. Halogens (e.g., bromine, fluorine) modulate electronic effects and target selectivity.

- Salt Forms : Hydrobromide salts (e.g., target compound, TH-644) improve crystallinity and stability.

Pharmacokinetic and Physicochemical Properties

- Solubility : The target compound’s N-methyl group likely improves aqueous solubility compared to Compound 10s’ dimethoxyphenyl group.

- Metabolic Stability : Fluorine in TH-644 may slow oxidative metabolism, extending half-life compared to the target compound.

Biological Activity

4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article explores the compound's biological activity based on diverse research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR).

The compound's molecular formula is , with a CAS number of 1280787-26-9. Its structure includes a thiazole ring substituted with a methoxyphenyl group and a methyl group at the nitrogen position. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, this compound demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. In one study, the compound exhibited inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amine | Staphylococcus aureus | 15 |

| 4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amine | Escherichia coli | 12 |

| Standard Antibiotic (Norfloxacin) | Staphylococcus aureus | 18 |

| Standard Antibiotic (Norfloxacin) | Escherichia coli | 16 |

Anticancer Activity

Thiazole derivatives are also noted for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, in a study evaluating the cytotoxicity of thiazole derivatives on human cancer cell lines, significant reductions in cell viability were observed .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amine | HeLa | 20 |

| 4-(4-Methoxyphenyl)-N-methyl-1,3-thiazol-2-amine | MCF7 | 25 |

| Doxorubicin (Standard) | HeLa | 10 |

| Doxorubicin (Standard) | MCF7 | 12 |

Neuroprotective Effects

Emerging research has suggested that thiazole derivatives may act as modulators of neurotransmitter receptors. Specifically, studies have shown that certain thiazole compounds can serve as negative allosteric modulators of AMPA receptors, which are critical for synaptic transmission and plasticity . This modulation may provide insights into potential therapeutic applications for neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components. The methoxy group on the phenyl ring has been identified as a key feature enhancing both antimicrobial and anticancer activities. Substituents on the thiazole ring also play a critical role in determining potency and selectivity against various biological targets .

Table 3: Structure-Activity Relationship Insights

| Structural Feature | Activity Impact |

|---|---|

| Methoxy Group | Enhances antimicrobial and anticancer activity |

| N-Methyl Substitution | Modulates receptor interactions |

| Thiazole Ring Substituents | Affects cytotoxicity and selectivity |

Q & A

Q. What synthetic methodologies are employed to prepare 4-(4-methoxyphenyl)-N-methyl-1,3-thiazol-2-amine hydrobromide?

The compound is synthesized via condensation reactions involving asymmetric thiourea derivatives and α-bromo-4-R1-acetophenones. A typical protocol involves refluxing equimolar amounts of the precursors in ethanol for 3 hours, followed by purification through crystallization or column chromatography. The hydrobromide salt is formed by treating the free base with HBr .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, analogous thiazole derivatives are crystallized in monoclinic systems (space group P2₁) with lattice parameters determined via Bruker APEXII CCD diffractometers. Hydrogen bonding and van der Waals interactions are analyzed using SHELX software for refinement (R-factor < 0.05) .

Q. What preliminary biological assays are used to assess its activity?

Primary screening includes antiproliferative assays in cancer cell lines (e.g., SGC-7901 gastric carcinoma) using MTT or SRB assays. For cardioprotective activity, ex vivo models like hypoxia-induced smooth muscle contraction are employed, comparing efficacy to reference drugs (e.g., Levocarnitine) .

Advanced Research Questions

Q. How does this compound inhibit tubulin polymerization, and what experimental evidence supports this mechanism?

The compound binds to tubulin’s colchicine site, disrupting microtubule dynamics. Evidence includes:

- In vitro tubulin polymerization assays : Inhibition rates are quantified via fluorescence spectroscopy, showing concentration-dependent effects (e.g., IC₅₀ ~1.2 µM).

- Immunofluorescence microscopy : Disruption of microtubule networks in SGC-7901 cells correlates with G₂/M phase arrest.

- Molecular docking : Docking scores (e.g., ∆G = -9.8 kcal/mol) confirm strong interactions with β-tubulin residues (e.g., Lys254, Asn258) .

Q. How do structural modifications influence its biological activity?

Structure-activity relationship (SAR) studies reveal:

- Methoxy positioning : 4-Methoxyphenyl at the thiazole 4-position enhances antiproliferative activity compared to 2- or 3-methoxy analogs.

- N-substitution : Methyl groups improve solubility without compromising target affinity.

- Hydrobromide salt formation : Increases bioavailability compared to free bases .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Discrepancies arise in cytotoxicity profiles across cell lines. For instance:

Q. How is computational modeling integrated into its pharmacological profiling?

- Target prediction : SwissTargetPrediction or SEA identify angiotensin II receptors and tubulin as targets.

- Binding free energy calculations : MM-GBSA scoring refines docking poses, prioritizing compounds for in vivo testing.

- ADMET prediction : Tools like pkCSM assess pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Q. What advanced analytical techniques characterize its polymorphic forms?

- DSC/TGA : Differentiate hydrates/anhydrous forms via melting point and decomposition profiles.

- PXRD : Detect crystalline impurities (<2% w/w).

- Solid-state NMR : Resolve conformational heterogeneity in the thiazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.